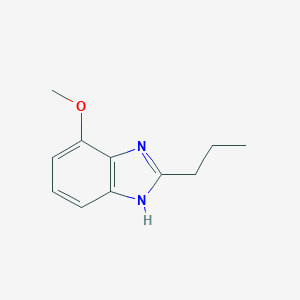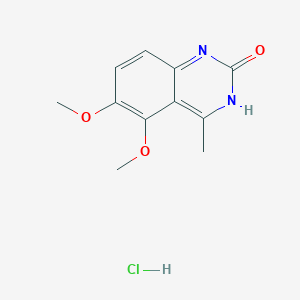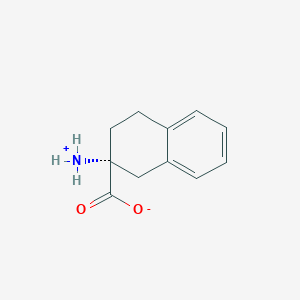
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinine ethylcarbonate is a derivative of quinine, an alkaloid obtained from the bark of the cinchona tree. Quinine has been historically significant for its use in treating malaria. Quinine ethylcarbonate is known for its reduced bitterness compared to quinine, making it more palatable for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinine ethylcarbonate involves the reaction of quinine with ethyl chloroformate. This reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .
Industrial Production Methods: On an industrial scale, quinine is primarily extracted from the bark of the cinchona tree using liquid-solid extraction methods. The extracted quinine is then reacted with ethyl chloroformate under controlled conditions to produce quinine ethylcarbonate .
Chemical Reactions Analysis
Types of Reactions: Quinine ethylcarbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, quinine ethylcarbonate can hydrolyze to form quinine and ethyl carbonate.
Oxidation: Quinine ethylcarbonate can be oxidized to form quinine N-oxide derivatives.
Substitution: The ethyl carbonate group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acidic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Alkyl or aryl halides in the presence of a base.
Major Products:
Hydrolysis: Quinine and ethyl carbonate.
Oxidation: Quinine N-oxide derivatives.
Substitution: Various alkyl or aryl quinine derivatives.
Scientific Research Applications
Quinine ethylcarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its effects on taste receptors and its reduced bitterness compared to quinine.
Medicine: Investigated for its potential use in treating malaria and other parasitic infections.
Industry: Used as a flavoring agent in food and beverages due to its reduced bitterness
Mechanism of Action
The mechanism of action of quinine ethylcarbonate is similar to that of quinine. It interferes with the parasite’s ability to break down and digest hemoglobin, which is essential for the parasite’s survival. This action is primarily mediated through the inhibition of nucleic acid and protein synthesis, as well as glycolysis in the parasite .
Comparison with Similar Compounds
Quinine monohydrochloride: A more bitter analogue of quinine ethylcarbonate.
Quinine dihydrochloride: Another derivative of quinine with similar medicinal properties.
Quinine valerate: Used for its antimalarial properties.
Quinine glycerophosphate: Known for its use in treating leg cramps
Uniqueness: Quinine ethylcarbonate is unique due to its reduced bitterness, making it more suitable for applications where taste is a critical factor. This property distinguishes it from other quinine derivatives, which are often more bitter and less palatable .
Properties
CAS No. |
110623-40-0 |
|---|---|
Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2,4-dimethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C11H11N3O2S/c1-13-10(12-14(2)11(13)17)7-3-4-8-9(5-7)16-6-15-8/h3-5H,6H2,1-2H3 |
InChI Key |
VWCOOYWSPUKLGH-UHFFFAOYSA-N |
SMILES |
CN1C(=NN(C1=S)C)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CN1C(=NN(C1=S)C)C2=CC3=C(C=C2)OCO3 |
Key on ui other cas no. |
110623-40-0 |
Synonyms |
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-d imethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)












